molecular formula C14H20N4O2 B8336068 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide

Cat. No. B8336068
M. Wt: 276.33 g/mol
InChI Key: GBXYGJUCTQPGEQ-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

2-Formyl-N-[1-(phenylmethyl)-4-piperidinyl]-hydrazinecarboxamide (Example 64(a)) (2.5 g) was divided between S x 10 mL vials. Potassium hydroxide (5 mL, 1 M solution in methanol) was added to each vial and the reactions were heated at 90° C. for 35 minutes within a microwave. The combined products were acidified to pH6 with aqueous 2M hydrochloric acid and were then evaporated to dryness. Purification (SiO2, methanol:dichloromethane:acetic acid 15:85:1 as eluant) gave the sub-title compound as an oil (2.2 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][C:5]([NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:6])=O.[OH-].[K+].Cl>>[C:15]1([CH2:14][N:11]2[CH2:12][CH2:13][CH:8]([N:7]3[CH:1]=[N:3][NH:4][C:5]3=[O:6])[CH2:9][CH2:10]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)NNC(=O)NC1CCN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification (SiO2, methanol:dichloromethane:acetic acid 15:85:1 as eluant)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)N1C(NN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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